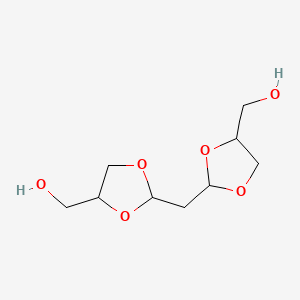

2,2'-Methylenebis-(1,3-dioxolane-4-methanol)

CAS No.: 71888-66-9

Cat. No.: VC16959113

Molecular Formula: C9H16O6

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71888-66-9 |

|---|---|

| Molecular Formula | C9H16O6 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | [2-[[4-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl]-1,3-dioxolan-4-yl]methanol |

| Standard InChI | InChI=1S/C9H16O6/c10-2-6-4-12-8(14-6)1-9-13-5-7(3-11)15-9/h6-11H,1-5H2 |

| Standard InChI Key | GDDKXLIRBQFWTN-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC(O1)CC2OCC(O2)CO)CO |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2,2'-Methylenebis-(1,3-dioxolane-4-methanol) consists of two 1,3-dioxolane rings linked by a methylene group (). Each dioxolane ring is substituted at the 4-position with a hydroxymethyl group (), resulting in the IUPAC name [2-[[4-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl]-1,3-dioxolan-4-yl]methanol . The compound’s stereochemistry and conformational flexibility contribute to its reactivity, enabling participation in diverse chemical transformations.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves the acid- or base-catalyzed condensation of 1,3-dioxolane-4-methanol with formaldehyde. For example:

Reaction conditions (e.g., temperature, catalyst concentration) critically influence yield. A study on the related compound 2,2’-Methylenebis(1,3-dioxolane-4-butanol) reported optimized yields of 70–80% using as a catalyst at 60–80°C.

Industrial Manufacturing

Industrial production employs continuous-flow reactors to enhance efficiency. Key steps include:

-

Feedstock Preparation: High-purity 1,3-dioxolane-4-methanol and formaldehyde.

-

Reaction: Catalytic condensation under controlled pH (3.5–4.5) and temperature (70–90°C).

-

Purification: Distillation under reduced pressure (e.g., 0.01 bar) to isolate the product .

Physicochemical Properties

Thermal Stability

The compound’s high boiling point (377.8°C) and flash point (182.3°C) suggest thermal stability suitable for high-temperature applications . Comparative data for the structurally similar (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol show a boiling point of 345.7 K (72.55°C) at 0.01 bar, highlighting the impact of substituents on volatility .

Solubility and Hansen Parameters

While solubility data for 2,2'-Methylenebis-(1,3-dioxolane-4-methanol) are unavailable, studies on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC) suggest that dioxolane derivatives exhibit moderate polarity, with Hansen solubility parameters (HSPs) favoring miscibility with polar aprotic solvents .

Chemical Reactivity and Applications

Oxidation and Reduction

The hydroxymethyl groups undergo oxidation to carboxylic acids using agents like :

Reduction with yields primary alcohols, enabling modular functionalization.

Polymer Chemistry

The compound serves as a crosslinking agent in polyurethane and epoxy resins. Its dual hydroxyl groups participate in polycondensation reactions, enhancing mechanical properties in final materials .

Pharmaceutical Intermediate

Preliminary studies on analogous compounds suggest potential bioactivity, including antimicrobial and anti-inflammatory effects. For example, 2,2'-Methylenebis(1,3-dioxolane-4-butanol) demonstrated enzyme inhibition in metabolic pathways, hinting at therapeutic applications.

Environmental and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume